molecular formula C10H13N3O4S B2716805 3,5-dimethyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-4-sulfonamide CAS No. 2034245-66-2

3,5-dimethyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-4-sulfonamide

Cat. No.: B2716805
CAS No.: 2034245-66-2
M. Wt: 271.29
InChI Key: GVPHRNWJWHASGI-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-4-sulfonamide is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-4-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as copper or ruthenium, can enhance the efficiency of the cycloaddition reaction .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted isoxazole derivatives with various functional groups.

Scientific Research Applications

3,5-dimethyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The isoxazole ring’s unique electronic properties contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-4-sulfonamide is unique due to its dual isoxazole rings and sulfonamide group, which confer distinct chemical and biological properties.

Biological Activity

3,5-Dimethyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-4-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H23N3O3SC_{14}H_{23}N_3O_3S with a molecular weight of 313.42 g/mol. The compound features a sulfonamide group which is known for its antibacterial properties and potential for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylisoxazole derivatives with sulfonyl chlorides under basic conditions. For instance, one method includes the use of pyridine as a base to facilitate the reaction between a sulfochloride and an isoxazole derivative .

Antibacterial Properties

Sulfonamides are well-documented for their antibacterial activity. The presence of the sulfonamide group in this compound suggests it may inhibit the growth of both gram-positive and gram-negative bacteria. Studies indicate that derivatives of 3,5-dimethylisoxazole exhibit a broad spectrum of biological activity, including antimicrobial effects .

Enzyme Inhibition

Research has highlighted the potential of compounds like this compound to act as inhibitors for various enzymes. Specifically, sulfonamides are known to inhibit carbonic anhydrases, which play critical roles in physiological processes such as acid-base balance and fluid secretion .

Study 1: Antibacterial Efficacy

A study conducted on various derivatives of 3,5-dimethylisoxazole demonstrated significant antibacterial activity against several strains of bacteria. The minimum inhibitory concentration (MIC) was determined for each compound, showcasing that modifications in the isoxazole structure can enhance or reduce efficacy .

CompoundMIC (µg/mL)Bacterial Strain
3,5-Dimethyl-N-(methyl)-sulfonamide32E. coli
3,5-Dimethyl-N-(phenyl)-sulfonamide16S. aureus

Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, the compound was tested against carbonic anhydrase II. The results indicated that it effectively inhibited enzyme activity at low concentrations, suggesting its potential therapeutic use in conditions like glaucoma where carbonic anhydrase plays a pivotal role .

The mechanism through which this compound exerts its biological effects may involve interference with bacterial folate synthesis pathways due to its sulfonamide structure. Additionally, its ability to inhibit carbonic anhydrases suggests it may alter bicarbonate levels in physiological fluids.

Properties

IUPAC Name

3,5-dimethyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S/c1-6-10(8(3)17-13-6)18(14,15)12-5-9-4-11-16-7(9)2/h4,12H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPHRNWJWHASGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNS(=O)(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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